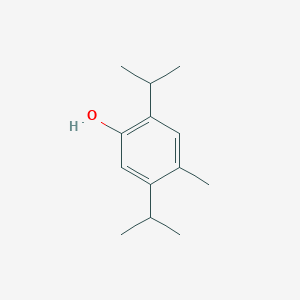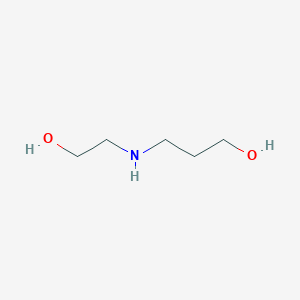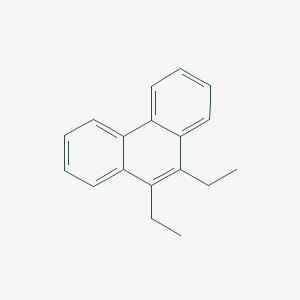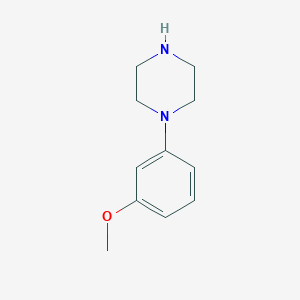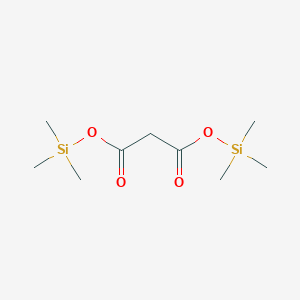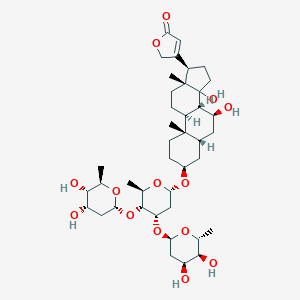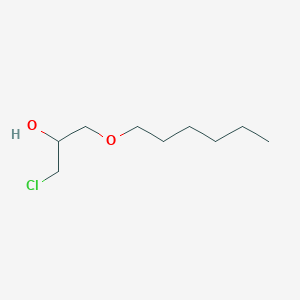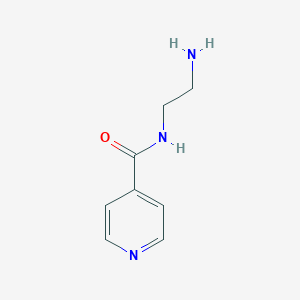
3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene, also known as myrcene, is a terpene commonly found in various plants, including hops, mangoes, and bay leaves. Myrcene is a colorless liquid with a fruity, earthy aroma and is widely used in the fragrance and flavor industry. In recent years, myrcene has gained attention in the scientific community for its potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene is not fully understood, but it is believed to interact with various receptors in the body, including the CB1 and CB2 receptors. Myrcene has also been shown to modulate the activity of certain enzymes, such as cytochrome P450.
Biochemical and Physiological Effects:
Myrcene has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. Myrcene has also been found to have sedative effects, possibly through its interaction with the GABA receptors. Additionally, 3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene has been shown to have antioxidant properties, which may help protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene in lab experiments is its availability. Myrcene is widely available and can be easily synthesized or extracted from plant material. Additionally, 3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene has been extensively studied, and its effects are well-documented. However, one limitation of using 3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene in lab experiments is its potential for variability. The concentration of 3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene in plant material can vary depending on various factors, such as the time of harvest and the growing conditions.
Future Directions
There are several potential future directions for research on 3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Myrcene has been shown to have neuroprotective effects, and further research could explore its potential as a therapeutic agent for these conditions. Additionally, 3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene has been found to have anti-cancer properties, and further research could explore its potential as a cancer treatment. Finally, 3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene's potential as a natural insecticide could be further explored, as it has been found to be effective against a variety of insect pests.
Synthesis Methods
Myrcene can be synthesized through various methods, including steam distillation, solvent extraction, and chromatographic separation. The most common method for producing 3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene is through steam distillation of the essential oils of plants that contain 3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene.
Scientific Research Applications
Myrcene has been studied for its potential therapeutic benefits, including anti-inflammatory, analgesic, and sedative effects. It has also been shown to have antimicrobial and antioxidant properties. Myrcene has been found to enhance the effects of other cannabinoids, such as THC, in the treatment of pain and inflammation.
properties
CAS RN |
18663-67-7 |
|---|---|
Product Name |
3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene |
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
3-methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,10,13,15H,4-5,7,9,11H2,1-3H3 |
InChI Key |
HLXYVONWCAIOIR-UHFFFAOYSA-N |
SMILES |
CC1CCC(C=C1)C(=C)CCC=C(C)C |
Canonical SMILES |
CC1CCC(C=C1)C(=C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





